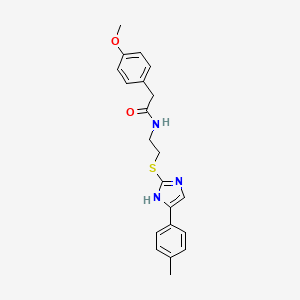

2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Description

2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, an imidazole ring, and a thioether linkage

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-15-3-7-17(8-4-15)19-14-23-21(24-19)27-12-11-22-20(25)13-16-5-9-18(26-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKLZZSUYJHQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol under basic conditions.

Acetamide Formation: The final step involves the acylation of the amine group with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives using hydrogenation catalysts.

Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(4-hydroxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide.

Reduction: 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazoline-2-yl)thio)ethyl)acetamide.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is a common pharmacophore in many bioactive molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The methoxyphenyl and imidazole moieties are often found in compounds with anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The imidazole ring could interact with metal ions or other key residues in the enzyme’s active site, while the methoxyphenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the methoxyphenyl and p-tolyl groups in 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications such as increased binding affinity or selectivity.

This detailed overview provides a comprehensive understanding of 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic compound featuring a complex structure that includes an imidazole ring and various substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of the Imidazole Ring : Starting materials are reacted to create the imidazole core.

- Introduction of Substituents : The methoxyphenyl and p-tolyl groups are introduced through specific organic reactions.

- Thioether Linkage Formation : A nucleophilic substitution reaction establishes the thioether linkage.

- Amidation : Finally, the acetamide group is added via amidation reactions.

Optimization of these synthetic routes is crucial for enhancing yield and purity, often involving controlled conditions and purification techniques like chromatography.

Antimicrobial Properties

Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies on related thioether compounds have shown efficacy against various bacterial strains, suggesting that 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide may also possess similar properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, related compounds have shown IC50 values indicating effective inhibition of tumor growth, with mechanisms involving topoisomerase inhibition and disruption of cellular processes .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | A549 | 0.54 | Topo II Inhibition |

| 2b | LNCaP | 0.47 | Topo II Inhibition |

| Reference | Etoposide | 0.70 | Topo II Inhibition |

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzymes involved in disease pathways, such as β-secretase (BACE-1), which is critical in Alzheimer’s disease research. Docking studies have predicted favorable interactions with BACE-1, highlighting its potential as a lead compound for further development .

The biological activity of 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions or interact with active sites on enzymes, modulating their activity.

- Stability from Thioether Linkage : This linkage enhances the stability of the compound and facilitates interactions with biological targets.

- Substituent Influence : The methoxy and p-tolyl groups may enhance binding affinity and specificity towards biological targets .

Case Studies

A recent study synthesized a series of imidazole derivatives similar to this compound and evaluated their biological activities. Notably, one derivative exhibited an IC50 value of 4.6 µM against BACE-1 with favorable blood-brain barrier permeability, indicating its potential for treating neurodegenerative diseases .

In another study focusing on anticancer properties, compounds were tested against various cancer cell lines, revealing significant anti-proliferative effects linked to their mechanism as topoisomerase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.